5-Oxo-1-(4-propoxyphenyl)pyrrolidine-3-carboxylic acid
Description
5-Oxo-1-(4-propoxyphenyl)pyrrolidine-3-carboxylic acid (CAS: 899762-52-8) is a pyrrolidinone derivative characterized by a propoxycarbonyl-substituted phenyl group at the N1 position and a carboxylic acid moiety at the C3 position of the pyrrolidine ring. Its molecular formula is C₁₅H₁₇NO₅, with a molecular weight of 291.30 g/mol. The compound exhibits a topological polar surface area of 83.9 Ų, indicating moderate solubility in polar solvents . Its synthesis typically involves the reaction of itaconic acid with substituted phenylamines under reflux conditions, followed by purification via crystallization or preparative HPLC .
The compound’s stereochemistry is noteworthy: the asymmetric carbon at the C3 position in the pyrrolidinone ring leads to racemic mixtures (R- and S-enantiomers) in crystalline states, as observed in structurally related analogs . This feature may influence its biological activity and interactions with chiral targets.
Properties
IUPAC Name |
5-oxo-1-(4-propoxyphenyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-2-7-19-12-5-3-11(4-6-12)15-9-10(14(17)18)8-13(15)16/h3-6,10H,2,7-9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGKOUKNYYVNGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-1-(4-propoxyphenyl)pyrrolidine-3-carboxylic acid typically involves the condensation of 4-propoxybenzaldehyde with pyrrolidine-3-carboxylic acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The intermediate product is then oxidized to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Oxo-1-(4-propoxyphenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The propoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or specific acids/bases.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Oxo-1-(4-propoxyphenyl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Oxo-1-(4-propoxyphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Substituent Effects on Synthesis : Electron-withdrawing groups (e.g., chloro, nitro) on the phenyl ring generally reduce reaction yields due to steric and electronic hindrance . Conversely, electron-donating groups (e.g., methoxy) enhance reactivity in coupling steps .
- Racemic Nature : Analogous compounds like 5-oxo-1-(p-tolyl)pyrrolidine-3-carboxylic acid crystallize as racemic mixtures (1:1 R/S ratio), suggesting similar behavior for the target compound .
Physicochemical Properties
The substituent at the N1 position significantly impacts solubility and stability:
- Hydrophilicity: The 4-(propoxycarbonyl)phenyl group in the target compound introduces moderate hydrophobicity, balancing solubility in aqueous and organic phases. Derivatives with hydroxyl or amino groups (e.g., 1-(5-chloro-2-hydroxyphenyl)) exhibit higher aqueous solubility .
- Thermal Stability : High melting points (>300°C for SK-119 ) are common in analogs with rigid aromatic substituents, whereas esterified derivatives (e.g., methyl esters) show lower melting points (80–81°C ).
Antioxidant Activity
- 1-(5-Chloro-2-hydroxyphenyl) derivatives : Demonstrated 1.5× higher DPPH radical scavenging activity than ascorbic acid, attributed to the synergistic effects of the hydroxyl and chloro groups .
- Hydrazone-isatin hybrids (e.g., compound 39) : Showed moderate antioxidant capacity due to the azomethine group, which donates hydrogen atoms to free radicals .
Antimicrobial and Anticancer Activity
- Thiadiazole-containing analogs : Exhibited antifungal activity against Candida tenuis and Aspergillus niger at low concentrations (MIC ≤ 1 µg/mL), likely due to thiadiazole’s electron-deficient heterocyclic system disrupting microbial membranes .
- 3,4,5-Trimethoxyphenyl derivatives : Displayed promising anticancer activity in vitro, with IC₅₀ values < 10 µM against breast and colon cancer cell lines, linked to methoxy groups enhancing cellular uptake .
Comparative Limitations
Biological Activity
5-Oxo-1-(4-propoxyphenyl)pyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. Its unique structural features, including the propoxy group, may influence its reactivity and interaction with biological targets.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 251.29 g/mol. The presence of the pyrrolidine ring and the carboxylic acid functional group are key to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may inhibit certain enzymes, leading to various therapeutic effects. For example, it has been shown to inhibit BACE-1, an enzyme implicated in Alzheimer’s disease, with sub-micromolar activity .
Antimicrobial Activity
This compound and its derivatives have been evaluated for their antimicrobial properties. Notably, studies have shown that derivatives exhibit potent activity against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive pathogens . The compound's mechanism includes disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Table 1: Antimicrobial Activity of Derivatives
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus (MRSA) | 0.5 µg/mL |
| Compound B | E. coli | 1 µg/mL |
| Compound C | Klebsiella pneumoniae | 2 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored using various cancer cell lines, including A549 human lung adenocarcinoma cells. In vitro studies demonstrate that certain derivatives significantly reduce cell viability compared to standard chemotherapeutic agents like cisplatin . The structure-activity relationship indicates that modifications in the side chains can enhance cytotoxic effects while minimizing toxicity to non-cancerous cells.
Table 2: Cytotoxicity Against A549 Cells
| Compound | IC50 (µM) | Comparison Drug (Cisplatin) IC50 (µM) |
|---|---|---|
| Compound D | 10 | 5 |
| Compound E | 15 | 5 |
| Compound F | 8 | 5 |
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the effectiveness of various derivatives against multidrug-resistant bacteria. The results indicated that compounds with longer alkyl chains exhibited enhanced antimicrobial properties, suggesting a potential pathway for developing new antibiotics targeting resistant strains .
- Anticancer Research : In a comparative study on A549 cells, several derivatives were tested for their anticancer activity. Compounds containing specific substituents showed significantly higher cytotoxicity than others, highlighting the importance of structural modifications in enhancing therapeutic efficacy .
Q & A
Q. What are the common synthetic routes for 5-oxo-1-(4-propoxyphenyl)pyrrolidine-3-carboxylic acid, and how are intermediates characterized?
The compound is typically synthesized via condensation reactions involving itaconic acid or substituted hydrazides. For example:
- Hydrazide intermediates (e.g., 5-oxo-1-(4-sulfamoylphenyl)pyrrolidine-3-carbohydrazide) are prepared by refluxing methyl esters with hydrazine hydrate in solvents like propylene glycol for 22 hours, yielding 72–82% products .
- Final products are characterized using H NMR, C NMR, IR, and HRMS. Key spectral markers include:
Q. How can researchers verify the structural integrity of this compound and its derivatives?
Use a combination of spectroscopic and elemental analysis :
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H] = 426.5 for pyrazolyl derivatives) .
- Elemental analysis : Compare calculated vs. observed C/H/N percentages (e.g., for CHNOS: Calcd. C 46.47%, Found 46.54%) .
- Melting points : Consistent values (e.g., 199–200°C for sulfonamide derivatives) indicate purity .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives of this compound?
Yields vary significantly (48–89%) depending on reaction conditions :
- Catalysts : Palladium or copper catalysts improve cyclization efficiency in heterocyclic derivatives .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity in condensation steps .
- Reaction time : Extending reflux duration (e.g., 22–24 hours vs. 12 hours) increases yields for hydrazide intermediates .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar derivatives?
Example: Discrepancies in carbonyl IR peaks (1733 vs. 1705 cm) arise from conjugation effects.
- Density functional theory (DFT) calculations : Validate experimental IR/NMR data by simulating electronic environments .
- X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., spirocyclic derivatives) .
Q. How can enantiomeric purity be achieved for chiral derivatives of this compound?
- Chiral auxiliaries : Use enantiopure starting materials like (R)-1-phenylethylamine to synthesize (S)-5-oxo-1-((S)-1-phenylethyl)pyrrolidine-3-carboxylic acid .
- Chromatographic separation : Employ chiral HPLC columns (e.g., Chiralpak IA) to isolate enantiomers .
Methodological Considerations
Q. What are the best practices for handling hazardous intermediates during synthesis?
- Safety protocols : Follow SDS guidelines for toxic reagents (e.g., hydrazine hydrate: use fume hoods, PPE) .
- Waste disposal : Neutralize acidic byproducts (e.g., HCl from carboxylation) before disposal .
Q. How can researchers design analogues to study structure-activity relationships (SAR)?
- Bioisosteric replacements : Substitute the 4-propoxyphenyl group with sulfamoyl or trifluoromethoxy groups to modulate bioavailability .
- Pharmacophore mapping : Retain the pyrrolidinone-carboxylic acid core while varying substituents (e.g., pyrazolyl, styrylcarbonyl) to assess biological activity .
Data Contradiction Analysis
Q. Why do reported melting points vary for derivatives like 5-oxo-1-(4-sulfamoylphenyl)pyrrolidine-3-carboxylic acid?
Discrepancies (e.g., 204–206°C vs. 213–214°C) may arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
